Ethyl 1-ethoxycyclopropane-1-carboxylate
Description
Ethyl 1-ethoxycyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethoxy group and an ester moiety at the 1-position of the cyclopropane ring. Cyclopropane derivatives are widely studied due to their unique structural rigidity and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical chemistry. The ethoxy substituent in this compound enhances solubility in polar organic solvents and may influence its electronic and steric properties, affecting its reactivity in ring-opening or functionalization reactions .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 1-ethoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-10-7(9)8(5-6-8)11-4-2/h3-6H2,1-2H3 |
InChI Key |
FCMOWDJGZDNMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethoxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of ethyl diazoacetate with ethyl vinyl ether in the presence of a catalyst such as rhodium or copper. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclopropane ring.
Another method involves the reaction of ethyl 1-bromo-1-ethoxycyclopropane-1-carboxylate with a base such as sodium ethoxide. This reaction proceeds through a substitution mechanism, where the bromine atom is replaced by the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving cyclopropane ring-opening mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 1-ethoxycyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 1-ethoxycyclopropane-1-carboxylate with structurally related cyclopropane derivatives, highlighting key molecular features and applications:
Key Structural and Functional Differences:
- Substituent Effects: Ethoxy vs. Acetyl vs. Ethoxy: The acetyl group (COCH₃) introduces electrophilic character, making the compound reactive towards nucleophiles, whereas the ethoxy group is less reactive but improves solubility . Hydroxymethyl vs. Ethoxy: The hydroxymethyl (CH₂OH) substituent adds polarity, enhancing solubility in water, whereas ethoxy favors organic solvents .
- Reactivity and Applications: Ethyl 1-acetylcyclopropanecarboxylate undergoes ketone-specific reactions (e.g., Grignard additions), whereas this compound may participate in ether-cleavage or ester hydrolysis reactions . The amino and vinyl groups in Ethyl 1-amino-2-vinylcyclopropanecarboxylate enable further functionalization, such as peptide coupling or cycloadditions, which are less feasible with the ethoxy analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
